(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride
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Overview
Description
DG-172 dihydrochloride is a novel compound known for its selective antagonistic properties towards peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). It has an inhibitory concentration (IC50) of 27 nM, making it a potent inverse agonist . This compound is primarily used in scientific research to study the functions and therapeutic potential of PPARβ/δ.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DG-172 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving bromination and nitrile formation.
Functional Group Introduction:
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Industrial Production Methods
Industrial production of DG-172 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification: Industrial purification methods such as large-scale chromatography and crystallization are employed.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
DG-172 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of DG-172 dihydrochloride with modified functional groups, which are used for further research and development .
Scientific Research Applications
DG-172 dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the binding and activity of PPARβ/δ.
Biology: Investigates the role of PPARβ/δ in cellular processes such as differentiation and proliferation.
Medicine: Explores the therapeutic potential of PPARβ/δ antagonists in treating diseases like cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARβ/δ .
Mechanism of Action
DG-172 dihydrochloride exerts its effects by selectively inhibiting the activity of PPARβ/δ. It enhances the recruitment of transcriptional corepressors and down-regulates the transcription of PPARβ/δ target genes such as angiopoietin-like 4 (ANGPTL4). This inhibition leads to altered cellular processes, including reduced cancer cell invasion and modified differentiation of bone marrow cells .
Comparison with Similar Compounds
Similar Compounds
GW501516: Another PPARβ/δ agonist with different binding properties.
GSK0660: A selective PPARβ/δ antagonist with a different chemical structure.
T0070907: A PPARγ antagonist with some overlapping effects on PPARβ/δ
Uniqueness
DG-172 dihydrochloride is unique due to its high selectivity and potency as a PPARβ/δ antagonist. Its ability to inhibit specific target genes and pathways makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22BrCl2N3 |
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Molecular Weight |
455.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H |
InChI Key |
SABUORLIDVBCPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Origin of Product |
United States |
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